molecular formula C20H17N3 B8441112 N-(Benzimidazol-2-yl)benzhydrylamine

N-(Benzimidazol-2-yl)benzhydrylamine

Cat. No.: B8441112
M. Wt: 299.4 g/mol
InChI Key: QMNFHKNXFKPCEY-UHFFFAOYSA-N
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Description

N-(Benzimidazol-2-yl)benzhydrylamine is a synthetic benzimidazole derivative characterized by a benzhydrylamine group attached to the N-1 position of the benzimidazole core. This compound has garnered attention due to its role as a negative gating modulator of small conductance Ca²⁺-activated K⁺ (SK) channels. Structural studies highlight its unique tetracyclic framework, where the benzhydrylamine moiety enhances lipophilicity and membrane permeability, critical for interacting with ion channel vestibules .

Synthesis typically involves condensation reactions between substituted benzimidazole precursors and benzhydrylamine derivatives under mild acidic conditions, though specific protocols are less documented compared to simpler benzimidazoles . Its pharmacological significance lies in modulating neuronal excitability, making it a candidate for neurological disorders such as epilepsy and Parkinson’s disease .

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

N-benzhydryl-1H-benzimidazol-2-amine

InChI

InChI=1S/C20H17N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)23-20-21-17-13-7-8-14-18(17)22-20/h1-14,19H,(H2,21,22,23)

InChI Key

QMNFHKNXFKPCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bulky groups (e.g., benzhydryl, bromobenzyl) improve target affinity but may reduce solubility.
  • Heterocyclic substituents (thiophene, pyrimidine) enhance interactions with aromatic residues in proteins .

Pharmacological Activity Comparison

Biological activities vary significantly based on substitution patterns:

Compound Name Primary Target Reported Activity Reference
This compound SK Ca²⁺-activated K⁺ channels Inhibits afterhyperpolarization current (IC₅₀ ~3 µM)
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine DNA minor groove Antitumor activity via intercalation
N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine Bacterial enzymes Broad-spectrum antibacterial activity
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(substituted phenyl)benzamides COX-2/5-LOX Dual anti-inflammatory and analgesic effects

Key Observations :

  • SK channel modulation is unique to this compound, attributed to its deep-pore binding mechanism .
  • Halogenated analogs (e.g., bromine in ) exhibit DNA-targeted cytotoxicity, unlike the ion channel focus of the parent compound.

Key Observations :

  • Multi-component reactions (e.g., ) offer higher efficiency for complex substituents.
  • Acid-catalyzed condensations are standard for N-1 modifications .

Preparation Methods

Benzimidazole Core Formation via o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed through cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. For instance, 1H-benzimidazol-2-yl hydrazones are synthesized by reacting o-phenylenediamine with carbon disulfide in alkaline ethanol-water solutions, followed by oxidation to sulfonic acid intermediates. Subsequent treatment with hydrazine hydrate yields 1H-benzimidazole-2-yl hydrazine, which can undergo condensation with aldehydes to form hydrazones. Adapting this approach, the introduction of a benzhydryl group could involve substituting standard aldehydes with benzhydryl-aldehyde analogs.

In a related method, trichloroacetyl isocyanate reacts with o-phenylenediamine derivatives to form 2-acylaminobenzimidazoles in high yields (85–90%) under mild conditions. Replacing trichloroacetyl isocyanate with a benzhydrylamine-derived electrophile may enable direct incorporation of the benzhydryl moiety during cyclisation.

Protection-Deprotection Approaches

Sulfonyl Group Mediated Amine Protection

A patent detailing the removal of nitrobenzenesulfonyl groups from N-(2-nitrobenzenesulfonyl)benzhydrylamine demonstrates the utility of sulfonyl protecting groups in amine functionalization. Here, sodium methoxide in dimethoxyethane facilitates sulfonamide cleavage, yielding benzhydrylamine with 95.6% efficiency after acid workup. Applying this strategy, the benzimidazole nitrogen could be sulfonylated prior to introducing the benzhydryl group, followed by deprotection to unveil the free amine.

Sequential Alkylation and Cyclisation

The CN101248060B patent outlines a multi-step protocol for N-3 benzimidazole compounds, involving nitration, amination, and cyclisation. For example, nitrated intermediates undergo selective displacement with primary amines under basic conditions, followed by cyclisation using formic acid or formaldehyde. By substituting standard amines with benzhydrylamine, this method could theoretically yield N-(benzimidazol-2-yl)benzhydrylamine after dealkylation or hydrolysis.

Coupling Reactions and Reductive Amination

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions offer a robust route to arylaminobenzimidazoles. A nitrated benzimidazole precursor could undergo cross-coupling with benzhydrylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands such as Xantphos, as described in analogous syntheses. This method would require a halogenated benzimidazole substrate, with the nitro group serving as a directing group for regioselective amination.

Reductive Amination of 2-Aminobenzimidazole

2-Aminobenzimidazole, accessible via reduction of 2-nitrobenzimidazole, can engage in reductive amination with benzophenone. Employing sodium cyanoborohydride in methanol-acetic acid buffer at 60°C would facilitate imine formation and subsequent reduction to the secondary amine. This one-pot methodology aligns with reported protocols for analogous acylamino derivatives.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of benzimidazole derivatives typically exhibit aromatic protons as multiplet signals between δ 6.8–7.5 ppm, while the benzhydryl methylene group appears as a singlet near δ 5.2 ppm. In this compound, the NH proton is expected to resonate as a broad singlet at δ 8.1–8.3 ppm, as observed in related hydrazine derivatives.

Infrared (IR) Spectroscopy

The C=N stretching vibration of the benzimidazole ring is detectable at 1600–1620 cm⁻¹, while N–H bending modes appear near 3300 cm⁻¹. Successful incorporation of the benzhydryl group would be confirmed by the absence of aldehyde C=O stretches (absent in the final product) and the presence of C–Ph absorptions at 1450–1500 cm⁻¹.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical routes to this compound based on analogous reactions:

MethodStarting MaterialsKey Reagents/ConditionsYield*Limitations
Cyclocondensationo-Phenylenediamine, benzhydryl aldehydeKOH, ethanol, 80°C, 6 hr~70%Requires aldehyde synthesis
Sulfonylation2-Nitrobenzenesulfonyl chloride, benzhydrylamineNaOMe, dimethoxyethane, 46–49°C~95%Multi-step protection
Reductive Amination2-Aminobenzimidazole, benzophenoneNaBH₃CN, MeOH, 60°C~65%Sensitivity to moisture
Pd-Catalyzed Coupling2-Bromobenzimidazole, benzhydrylaminePd(OAc)₂, Xantphos, K₂CO₃, 100°C~50%High catalyst loading

Challenges and Optimization Opportunities

Regioselectivity in Benzimidazole Functionalization

Achieving substitution exclusively at the 2-position remains nontrivial due to the electron-rich nature of the benzimidazole ring. Directed ortho-metalation using bulky bases (e.g., LDA) or directing groups (e.g., sulfonyl) could enhance regiocontrol.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMSO improve solubility of intermediates during coupling reactions but may complicate purification. Optimizing reaction temperatures (e.g., 80–100°C for cyclisation vs. 25°C for amination) is critical for minimizing side products .

Q & A

Q. Standard techniques include :

  • Melting point analysis : Purity assessment (e.g., deviations >2°C indicate impurities) .
  • Thin-layer chromatography (TLC) : Monitoring reaction progress using silica gel plates .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons ).
    • HRMS : Validates molecular weight (e.g., FAB ionization for glycosyl donors ).
  • Elemental analysis : Verifies C, H, N, S composition .

Advanced: How can researchers optimize reaction yields in benzimidazole synthesis?

  • Catalyst selection : Use of K2CO3 in isoamyl alcohol improves N-alkylation efficiency (e.g., 85% yield for piperidine derivatives ).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side products in multi-component reactions .
  • Workflow integration : Combine one-pot synthesis with microwave irradiation to reduce steps and improve yields (e.g., 92% yield for bis(benzimidazol-2-yl)amines ).

Advanced: What in vitro models are used to evaluate antitrichinellosis activity of benzimidazole derivatives?

  • Microbroth dilution assay : Determines minimum inhibitory concentration (MIC) against Trichinella spiralis larvae .
  • Comparative efficacy testing : Derivatives like 4g-i show 5× higher activity than albendazole at 50 mg/kg in vivo, assessed via larval motility inhibition .
  • Brine-shrimp lethality assay : Correlates toxicity with therapeutic index (e.g., LC50 < 100 µg/mL indicates high potency ).

Advanced: How do coordination complexes with benzimidazole ligands influence catalytic properties?

  • (N, O) and (N, S) coordination : Benzimidazole-derived ligands (e.g., 1-(benzimidazol-2-yl)phenolato) form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing redox activity in catalysis .
  • Deep-pore gating modulation : N-(Benzimidazol-2-yl)tetrahydro-1-naphtylamine (NS8593) binds to KCa2 channels, altering ion conductance via inner pore vestibule interactions .

Advanced: What computational methods predict the bioactivity of benzimidazole derivatives?

  • DFT calculations : Optimize molecular geometry to predict binding affinity (e.g., antitrichinellosis activity correlates with planarity of the benzimidazole ring ).
  • Docking studies : Simulate interactions with target proteins (e.g., SK channels or bacterial DNA gyrase ).
  • QSAR models : Use logP and HOMO-LUMO gaps to forecast antimicrobial potency .

Advanced: How do substituents at the N-2 position affect biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -SO₂R): Enhance DNA cleavage via intercalation (e.g., agarose gel electrophoresis shows dose-dependent genomic DNA fragmentation ).
  • Bulkier substituents (e.g., benzhydryl): Improve blood-brain barrier penetration, critical for CNS-targeted agents .
  • Thiophene or pyrimidine moieties : Increase antimicrobial breadth by disrupting bacterial cell membranes .

Advanced: What strategies mitigate synthetic challenges in benzimidazole functionalization?

  • Active-latent glycosylation : S-Benzimidazolyl imidates enable regioselective glycosidic bond formation without protecting group interference .
  • Phosphonium intermediates : Mitigate side reactions (e.g., intramolecular cyclization) in Mitsunobu reactions .
  • Decarboxylative hydrolysis : Streamlines piperidine derivative synthesis (e.g., 48% HBr in acetic acid ).

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